molecular formula C7H5BrINO3 B1381379 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene CAS No. 1361021-39-7

1-Bromo-4-iodo-2-methoxy-5-nitrobenzene

Cat. No. B1381379
M. Wt: 357.93 g/mol
InChI Key: LIQQFDPRYUYNMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Bromo-4-iodo-2-methoxy-5-nitrobenzene” is a chemical compound with the molecular formula C7H4BrINO3 . It is a derivative of benzene, which is a type of aromatic compound .


Molecular Structure Analysis

The molecular structure of “1-Bromo-4-iodo-2-methoxy-5-nitrobenzene” can be deduced from its name and molecular formula. It contains a benzene ring, which is a six-carbon ring with alternating double bonds. Attached to this ring are a bromine (Br) atom, an iodine (I) atom, a methoxy (OCH3) group, and a nitro (NO2) group .


Chemical Reactions Analysis

The chemical reactions involving “1-Bromo-4-iodo-2-methoxy-5-nitrobenzene” would depend on the specific conditions and reagents used. Generally, benzene derivatives can undergo electrophilic aromatic substitution reactions . The presence of the nitro group, which is an electron-withdrawing group, could potentially direct further substitutions to occur at specific positions on the benzene ring .

Scientific Research Applications

Ring Halogenation Processes

1-Bromo-4-iodo-2-methoxy-5-nitrobenzene is involved in ring halogenation processes. In a study by Bovonsombat and Mcnelis (1993), halogenations of polyalkylbenzenes were conducted using 1-Bromo-2,5-pyrrolidinedione (NBS) and 1-chloro-2,5-pyrrolidinedione (NCS) with catalytic quantities of p-toluenesulfonic acid. These processes led to the preparation of mixed halogenated compounds like 2-bromo-4-iodo-1,3,5-trimethylbenzene in high yield, showcasing the utility of similar compounds in organic synthesis (Bovonsombat & Mcnelis, 1993).

Magnetic Resonance Spectroscopic Studies

In a study focused on magnetic resonance spectroscopy, compounds similar to 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene, such as various substituted anisoles, were analyzed to understand the effects of substituents on resonance interactions with the benzene ring. This research, conducted by Pandiarajan et al. (1994), provides insights into the electronic structure and behavior of such compounds (Pandiarajan et al., 1994).

Synthesis of Poly(dibenzofulvene)s Precursors

The compound also finds use in the synthesis of novel substituted dibenzofulvenes. Wong and Leung (2010) demonstrated a series of novel substituted dibenzofulvenes, including those with methoxy, nitro, bromo, and iodo substitutions. This is crucial for the development of pi-stacked poly(dibenzofulvene)s, indicating its role in advanced polymer chemistry (Wong & Leung, 2010).

Surface Engineering and Molecular Interactions

1-Bromo-4-iodo-2-methoxy-5-nitrobenzene and related compounds have been studied for their interactions when grafted onto surfaces like Si(111). Hunger et al. (2006) investigated the properties of surfaces grafted with benzene derivatives using techniques like ultraviolet photoemission spectroscopy (UPS) and X-ray photoelectron spectroscopy (XPS). Such studies are critical for understanding surface engineering and the development of new materials (Hunger et al., 2006).

Nucleophilic Displacement Studies

Kulkarni et al. (1987) studied the nucleophilic displacement of imidazoles, highlighting the role of compounds like 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene in understanding reaction mechanisms and regiochemistry. This research is significant for synthetic organic chemistry (Kulkarni et al., 1987).

properties

IUPAC Name

1-bromo-4-iodo-2-methoxy-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrINO3/c1-13-7-3-5(9)6(10(11)12)2-4(7)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIQQFDPRYUYNMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)I)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrINO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201280542
Record name 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201280542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-iodo-2-methoxy-5-nitrobenzene

CAS RN

1361021-39-7
Record name 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1361021-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201280542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-4-iodo-2-methoxy-5-nitrobenzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-4-iodo-2-methoxy-5-nitrobenzene
Reactant of Route 3
Reactant of Route 3
1-Bromo-4-iodo-2-methoxy-5-nitrobenzene
Reactant of Route 4
1-Bromo-4-iodo-2-methoxy-5-nitrobenzene
Reactant of Route 5
Reactant of Route 5
1-Bromo-4-iodo-2-methoxy-5-nitrobenzene
Reactant of Route 6
Reactant of Route 6
1-Bromo-4-iodo-2-methoxy-5-nitrobenzene

Citations

For This Compound
1
Citations
E Sheibani, K Wärnmark - Organic & Biomolecular Chemistry, 2012 - pubs.rsc.org
… The residue was crystallized from PE to afford 34.3 g (91% yield) of 1-bromo-4-iodo-2-methoxy-5-nitrobenzene after drying in vacuo at 50 C. This compound (34.0 g) was dissolved in …
Number of citations: 13 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.